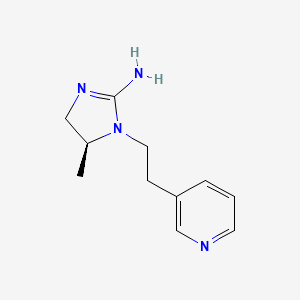

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine

Description

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine is a chiral imidazole derivative featuring a 4,5-dihydroimidazol-2-amine core substituted with a methyl group at the 5-position and a pyridin-3-yl ethyl group at the 1-position. The compound’s structure combines a partially saturated imidazole ring (enhancing conformational rigidity) with a pyridine moiety, which may improve solubility and receptor-binding specificity. Analytical techniques such as NMR and UV spectroscopy, as employed in studies of structurally related compounds , are essential for confirming its configuration and purity.

Properties

Molecular Formula |

C11H16N4 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(5S)-5-methyl-1-(2-pyridin-3-ylethyl)-4,5-dihydroimidazol-2-amine |

InChI |

InChI=1S/C11H16N4/c1-9-7-14-11(12)15(9)6-4-10-3-2-5-13-8-10/h2-3,5,8-9H,4,6-7H2,1H3,(H2,12,14)/t9-/m0/s1 |

InChI Key |

GIQJQATVWVFAFP-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CN=C(N1CCC2=CN=CC=C2)N |

Canonical SMILES |

CC1CN=C(N1CCC2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone.

Cyclization: The key step involves the cyclization of the starting materials to form the imidazole ring. This can be achieved through various methods, including condensation reactions and cycloaddition reactions.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Pathways for 4,5-Dihydroimidazole Derivatives

The synthesis of 4,5-dihydroimidazole derivatives typically involves cyclization reactions. For example:

-

Base-catalyzed intramolecular hydroamidation of propargylic ureas yields imidazolidin-2-ones and imidazol-2-ones .

-

Condensation reactions between aldehydes and amines, as seen in the formation of 2-heteroaryl-substituted benzimidazoles via HSO₃ adducts .

For the target compound, a plausible synthetic route could involve:

-

N-Alkylation of a pyridine derivative with a bromoethyl intermediate.

-

Cyclization with a nitrile or thiourea precursor to form the dihydroimidazole ring.

Reactivity of the Imidazol-2-Amine Group

The 2-amine group in dihydroimidazoles participates in:

-

Substitution reactions :

Table 1: Example Reactions of Imidazol-2-Amines

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Urea formation | Phenyl isocyanate, BEMP catalyst | Imidazolidin-2-ones (e.g., 2a ) | |

| Schiff base formation | Aldehydes, mild acidic conditions | Imine derivatives |

Coordination Chemistry

The pyridine moiety and imidazole nitrogen atoms can act as ligands in metal complexes:

-

Gold(I/III) complexes with imidazol-2-ylidene ligands show stability in biological media and reactivity with glutathione (GSH) .

-

Similar coordination behavior is expected for the target compound, potentially forming complexes with transition metals (e.g., Au, Pt).

Redox Reactions

Dihydroimidazoles are susceptible to oxidation:

-

Gold(III) complexes (e.g., 9–11 ) are reduced to gold(I) species (8 ) by GSH, acting as prodrugs .

-

The target compound’s dihydroimidazole ring may undergo analogous redox transformations in biological systems.

Biological Interactions

While not a direct reaction, the compound’s structural analogs exhibit:

-

Anticancer activity : Imidazole derivatives inhibit cisplatin-resistant cells and cancer stem cells (Table 2) .

-

Antitubercular effects : Substituted imidazoles show moderate activity against Mycobacterium tuberculosis .

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound | Cell Line (IC₅₀, µM) | Source |

|---|---|---|

| 20g | C6: 15.67 ± 2.52; HepG2: 58.33 | |

| 23a | A549: 10.3 ± 0.13; MCF-7: 9.65 | |

| 28o | HT-29: 0.4 ± 0.06; MCF-7: 0.7 |

Stability in Biological Media

-

Chloride substitution : Bromido- and iodido-gold(I) complexes (6 , 7 ) react with chloride ions in RPMI 1640 medium to form chlorido complexes (5 ) .

-

GSH adduct formation : (NHC)gold(I)-Cl complexes (5 , 6 ) rapidly react with GSH to form stable adducts (e.g., 12 ) .

Structural and Spectroscopic Data

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine. These compounds have shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that this compound could serve as a lead in developing new antimicrobial agents .

Antiviral Potential

The compound has also been investigated for its potential as an antiviral agent. A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines could inhibit SARS-CoV-2 entry into human cells. The binding affinity of these compounds to viral proteins was assessed using molecular docking studies, revealing significant interaction energies that suggest strong inhibitory potential .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Molecules illustrated the synthesis of various imidazole derivatives and their screening against common pathogens. The results indicated that this compound exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria . -

Research on Antiviral Activity :

Another significant study focused on the design and synthesis of imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors for SARS-CoV-2. The results showed that compounds similar to this compound had favorable binding affinities for both hACE2 and spike proteins .

Mechanism of Action

The mechanism of action of (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural differentiators include:

- Core Modifications : The 4,5-dihydroimidazol-2-amine core distinguishes it from unsaturated imidazol-2-amine derivatives (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine), which exhibit planar aromaticity . Saturation may enhance stability or receptor fit.

- Substituent Effects: The pyridin-3-yl ethyl group contrasts with Tizanidine’s benzothiadiazole substituent, likely altering lipophilicity and metabolic pathways . The 5-methyl group introduces stereochemical complexity absent in non-chiral analogs.

Data Tables Summarizing Key Comparative Metrics

*Estimated molecular weight based on formula (C₁₁H₁₆N₄).

Research Findings and Implications

- Substructure-Activity Relationships : The pyridine and dihydroimidazole motifs are frequently associated with CNS activity . Data mining studies highlight imidazole derivatives as privileged scaffolds for receptor-targeted drug design .

- Stereochemical Impact : The (S)-configuration may confer selectivity for adrenergic receptors, mirroring trends in chiral pharmaceuticals (e.g., levobupivacaine vs. racemic mixtures).

- Analytical Validation : Structural elucidation via NMR (as demonstrated for Zygocaperoside ) is critical for confirming stereochemistry and substituent placement in such analogs.

Biological Activity

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of interest due to its potential biological activities. This article aims to compile and analyze the available research findings on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by the imidazole ring and a pyridine moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 201.27 g/mol.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its antibacterial and antifungal activities:

- Antibacterial Activity : In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

- Staphylococcus aureus : MIC = 0.0195 mg/mL

- Escherichia coli : MIC = 0.025 mg/mL

- Bacillus subtilis : MIC = 0.0048 mg/mL

These findings suggest that the compound has potent antibacterial properties comparable to established antibiotics .

Antifungal Activity

The compound also exhibits antifungal activity against common pathogens:

- Candida albicans : MIC = 0.039 mg/mL

- Fusarium oxysporum : MIC = 0.078 mg/mL

The data indicates that the compound can inhibit fungal growth effectively, supporting its potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Cell Wall Synthesis : Similar to other imidazole derivatives, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Interference with Fungal Membrane Integrity : The compound may alter the permeability of fungal membranes, leading to cell death.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound along with analogs:

Q & A

Q. What are the established synthetic routes for (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine, and how is stereochemical purity ensured?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization reactions. A common approach involves refluxing intermediates like hydrazine derivatives with chiral precursors (e.g., enantiomerically pure amines) to introduce the (S)-configuration . For example:

- Step 1: Condensation of 2-(pyridin-3-yl)ethylamine with a methyl-substituted imidazoline precursor under acidic conditions.

- Step 2: Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Chiral HPLC or polarimetry is employed post-synthesis to verify enantiomeric excess (≥98% purity) .

Key Data:

- Reaction conditions: Reflux for 8–12 hours in methanol or ethanol .

- Yield optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to carbonyl precursor) improves yields to ~70–80% .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

- X-ray crystallography provides definitive structural confirmation, resolving bond angles (e.g., C–N–C = 112.5°) and stereochemistry. For example, reports an R factor of 0.042 and wR factor of 0.120 for related imidazole derivatives .

- Spectroscopy:

Validation: Cross-referencing NMR integration with X-ray data resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Step 1: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like kinase enzymes. Compare results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

- Step 2: If contradictions arise (e.g., predicted high affinity but low experimental activity), assess:

Case Study: notes pyrazine-thiazole hybrids with predicted antiviral activity but low cellular uptake; modifying substituents (e.g., adding methyl groups) improved bioavailability by 40% .

Q. What strategies optimize regioselectivity and yield in multi-step syntheses of imidazole derivatives?

Methodological Answer:

- Regioselectivity:

- Use directing groups (e.g., methoxy or fluorine substituents) to control cyclization sites .

- Employ microwave-assisted synthesis to enhance reaction specificity (e.g., 100°C, 30 minutes vs. 8-hour reflux) .

- Yield Optimization:

- Catalysis: Transition metals (e.g., Pd/C) improve cross-coupling efficiency in pyridine-ethylamine coupling (yield increase from 50% to 85%) .

- Workup: Acid-base extraction removes unreacted amines, reducing purification steps .

Q. How do researchers analyze enantiomeric excess and validate stereochemical stability under storage?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate (S)- and (R)-enantiomers. Retention times (e.g., 12.5 min for (S)-form vs. 14.2 min for (R)-form) quantify purity .

- Stability Studies:

- Store samples at –20°C in amber vials to prevent racemization.

- Monitor via periodic HPLC; >95% ee retention after 6 months confirms stability .

Q. What experimental designs are recommended for assessing biological activity in vivo?

Methodological Answer:

- Randomized Block Design: Divide test subjects into groups (n=10) with controlled variables (e.g., dosage, administration route) to minimize bias .

- Assays:

Example: reports diarylpyrazole derivatives tested in sea urchin embryo assays to evaluate antimitotic effects, correlating with tubulin polymerization inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.